molecular formula C18H17N3O4S2 B11516396 N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

Cat. No.: B11516396
M. Wt: 403.5 g/mol
InChI Key: HQWIAHVYNBFYEG-UHFFFAOYSA-N
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Description

N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is a complex organic compound featuring a benzothiazole core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of functional groups such as methoxy, nitro, and sulfanyl contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups can be introduced via electrophilic aromatic substitution reactions. For instance, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while methoxylation can be done using methanol and a strong acid catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole derivative with a suitable thiol compound under basic conditions.

    Formation of the Propanamide Moiety: The final step involves the acylation of the benzothiazole derivative with propanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. The benzothiazole core is known for its biological activity, and modifications of this structure can lead to the development of new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox activity, which could be exploited in the design of prodrugs or in targeting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
  • **N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acrylamide

Uniqueness

Compared to similar compounds, N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is unique due to the presence of the propanamide moiety, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide

InChI

InChI=1S/C18H17N3O4S2/c1-3-17(22)19-12-4-6-14-16(9-12)27-18(20-14)26-10-11-8-13(21(23)24)5-7-15(11)25-2/h4-9H,3,10H2,1-2H3,(H,19,22)

InChI Key

HQWIAHVYNBFYEG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

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